2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes two pyrazole rings and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps, including the formation of the pyrazole rings and the subsequent attachment of the ethanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole rings .
Scientific Research Applications
2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(butan-2-yl)amino]ethan-1-ol
- 2-Buten-1-ol, (E)-
- 2-[(butan-2-yl)amino]ethanol
Uniqueness
Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C13H21N5O |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[4-[(2-butan-2-ylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C13H21N5O/c1-3-11(2)18-13(4-5-15-18)9-14-12-8-16-17(10-12)6-7-19/h4-5,8,10-11,14,19H,3,6-7,9H2,1-2H3 |
InChI Key |
LACDSUZLSLKMNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
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